molecular formula C12H14ClN3O B3037327 7-chloro-N-(3-methoxypropyl)-4-quinazolinamine CAS No. 477862-02-5

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine

Cat. No. B3037327
CAS RN: 477862-02-5
M. Wt: 251.71 g/mol
InChI Key: ZNBMHSWBOASKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-N-(3-methoxypropyl)-4-quinazolinamine, or 7-Cl-MPQ, is a compound that has been the subject of scientific research due to its potential applications in various fields. It is a member of the quinazolinamine class of compounds, which have been used in the synthesis of various drugs. In

Scientific Research Applications

7-Cl-MPQ has been studied for its potential applications in various fields, such as medicine, agriculture, and biotechnology. It has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory drugs. It has also been studied for its potential use as an insecticide, fungicide, and herbicide. In addition, 7-Cl-MPQ has been studied for its potential use in the production of biodegradable plastics and in the development of new materials for medical implants.

Mechanism of Action

7-Cl-MPQ has been studied for its potential mechanism of action. It has been found to act as an inhibitor of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This inhibition of enzymes has been suggested to be responsible for its potential therapeutic effects. In addition, 7-Cl-MPQ has been found to bind to certain receptors, such as the GABA receptor, which may explain its potential effects on the nervous system.
Biochemical and Physiological Effects
7-Cl-MPQ has been studied for its potential biochemical and physiological effects. It has been found to have antifungal, anti-inflammatory, and analgesic effects. In addition, it has been found to have neuroprotective effects, which may explain its potential therapeutic effects. It has also been found to have an effect on the immune system, which may explain its potential use as an immunomodulator.

Advantages and Limitations for Lab Experiments

7-Cl-MPQ has several advantages and limitations for use in lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a wide range of experiments. In addition, it is relatively stable and has a low toxicity. However, it is also important to note that it is a relatively expensive compound and can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 7-Cl-MPQ. One potential direction is the development of new drugs and therapies based on its mechanism of action. In addition, further research could be conducted to explore its potential use as an insecticide, fungicide, and herbicide. Finally, 7-Cl-MPQ could be studied further for its potential use in the development of biodegradable plastics and new materials for medical implants.

properties

IUPAC Name

7-chloro-N-(3-methoxypropyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c1-17-6-2-5-14-12-10-4-3-9(13)7-11(10)15-8-16-12/h3-4,7-8H,2,5-6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBMHSWBOASKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC=NC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3-methoxypropyl)-4-quinazolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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